N~5~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Overview
Description
N~5~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex heterocyclic compound. It features a unique structure that includes pyrazole and thieno[2,3-c]pyrazole moieties, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclocondensation reaction between hydrazine derivatives and suitable carbonyl compounds . The reaction conditions often include the use of catalysts such as silver or copper to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N~5~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrazine or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, hydrogen peroxide, hydrazine, sodium borohydride, and various nucleophiles. The reactions are typically conducted under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrazole oxides, while reduction reactions can produce pyrazole hydrazines .
Scientific Research Applications
N~5~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes involved in key biological processes, such as mitogen-activated protein kinase (MEK) pathways . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to the suppression of abnormal signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazole-3 (5)-carboxylic acid: Known for its anti-inflammatory and analgesic properties.
Fluviols A-E: Natural compounds with embedded pyrazole moieties, exhibiting various biological activities.
Pyrazofurin and Formycin: Medicinally active compounds with pyrazole structures.
Uniqueness
N~5~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of pyrazole and thieno[2,3-c]pyrazole moieties, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[1-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-yl]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N7OS/c1-3-26-7-10(5-21-26)8-27-9-11(6-22-27)23-15(28)13-4-12-14(17(18,19)20)24-25(2)16(12)29-13/h4-7,9H,3,8H2,1-2H3,(H,23,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTVFHLVKAMMIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2C=C(C=N2)NC(=O)C3=CC4=C(S3)N(N=C4C(F)(F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N7OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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